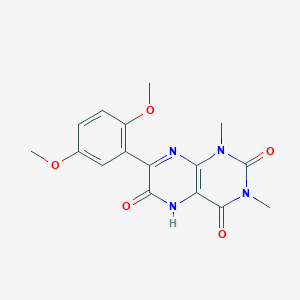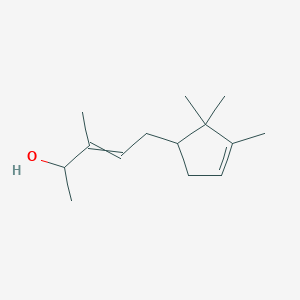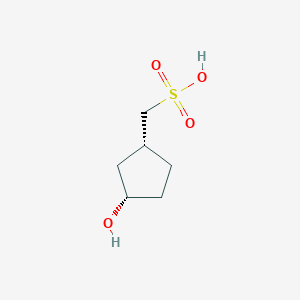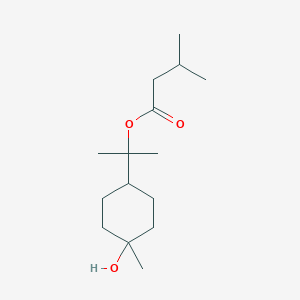![molecular formula C10H24N2O2Si2 B13809694 2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)
2,3-Butanedione bis[o-(trimethylsilyl)oxime]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Butanedione bis[o-(trimethylsilyl)oxime] is a chemical compound with the molecular formula C10H24N2O2Si2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanedione bis[o-(trimethylsilyl)oxime] typically involves the reaction of 2,3-butanedione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2,3-Butanedione+2(Trimethylsilyl chloride)+Base→2,3-Butanedione bis[o-(trimethylsilyl)oxime]+By-products
Industrial Production Methods
Industrial production of 2,3-Butanedione bis[o-(trimethylsilyl)oxime] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Butanedione bis[o-(trimethylsilyl)oxime] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines .
Scientific Research Applications
2,3-Butanedione bis[o-(trimethylsilyl)oxime] is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a protective group for carbonyl compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Butanedione bis[o-(trimethylsilyl)oxime] involves its ability to form stable complexes with various substrates. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with specific molecular targets. This selective interaction is crucial in applications such as enzyme inhibition and protein binding studies .
Comparison with Similar Compounds
Similar Compounds
2,3-Butanedione monoxime: A related compound with one oxime group.
2,3-Butanedione bis[O-(4-methylphenyl)sulfonyl]oxime: Another derivative with different substituents.
Uniqueness
2,3-Butanedione bis[o-(trimethylsilyl)oxime] is unique due to its dual trimethylsilyl groups, which enhance its stability and reactivity. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in scientific research .
Properties
Molecular Formula |
C10H24N2O2Si2 |
|---|---|
Molecular Weight |
260.48 g/mol |
IUPAC Name |
2-N,3-N-bis(trimethylsilyloxy)butane-2,3-diimine |
InChI |
InChI=1S/C10H24N2O2Si2/c1-9(11-13-15(3,4)5)10(2)12-14-16(6,7)8/h1-8H3 |
InChI Key |
VZOGYSXCSQZKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO[Si](C)(C)C)C(=NO[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


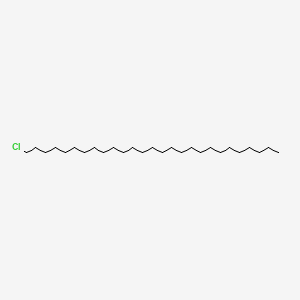
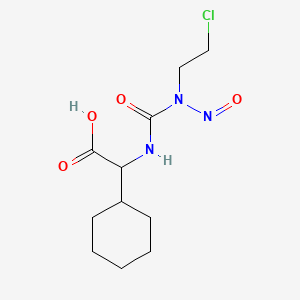
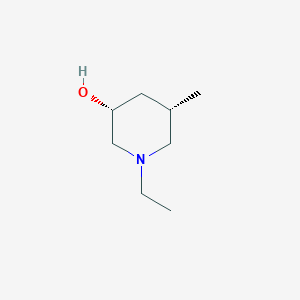
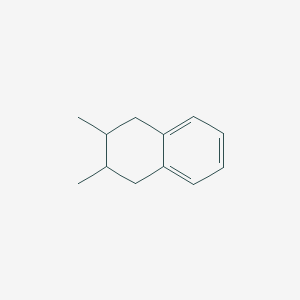
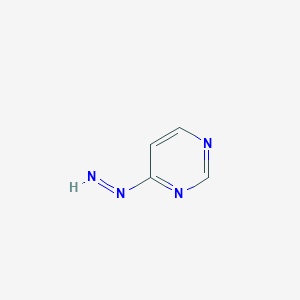
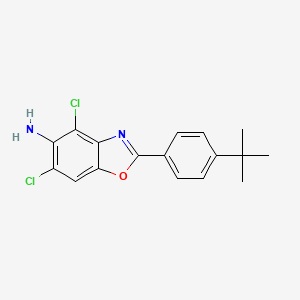
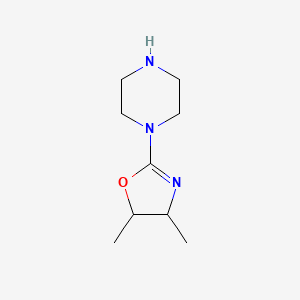

![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)
